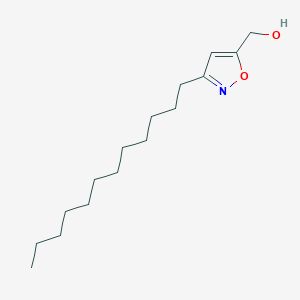
(3-Dodecylisoxazol-5-yl)methanol
Übersicht
Beschreibung
(3-Dodecylisoxazol-5-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . The presence of the dodecyl group in this compound enhances its hydrophobic properties, making it useful in various applications.
Vorbereitungsmethoden
The synthesis of (3-Dodecylisoxazol-5-yl)methanol typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring. The reaction conditions usually require a solvent such as methanol and a base like sodium methoxide at low temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(3-Dodecylisoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The dodecyl group can be substituted with other alkyl or functional groups to modify its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Dodecylisoxazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of (3-Dodecylisoxazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The dodecyl group enhances the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, potentially disrupting their function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3-Dodecylisoxazol-5-yl)methanol include other isoxazole derivatives with varying alkyl or functional groups. For example:
5-Isoxazolemethanol, 3-hexyl-: A shorter alkyl chain that may have different hydrophobic properties.
5-Isoxazolemethanol, 3-octyl-: An intermediate alkyl chain length with properties between the hexyl and dodecyl derivatives.
5-Isoxazolemethanol, 3-phenyl-:
Eigenschaften
CAS-Nummer |
138254-90-7 |
|---|---|
Molekularformel |
C16H29NO2 |
Molekulargewicht |
267.41 g/mol |
IUPAC-Name |
(3-dodecyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)19-17-15/h13,18H,2-12,14H2,1H3 |
InChI-Schlüssel |
CHIUIWQJXDAZBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=NOC(=C1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
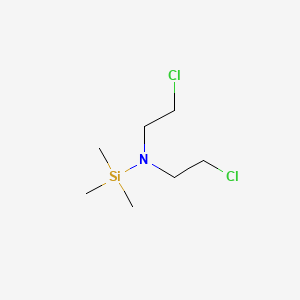
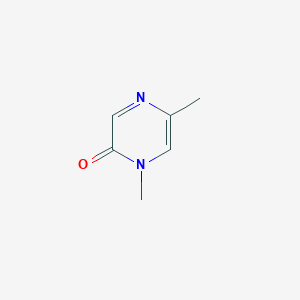
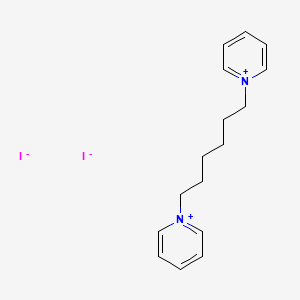
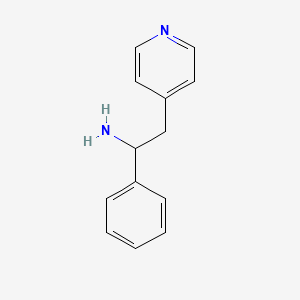
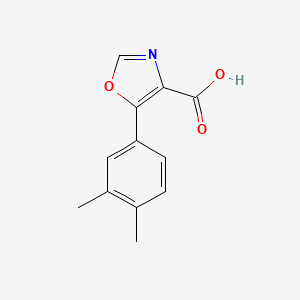
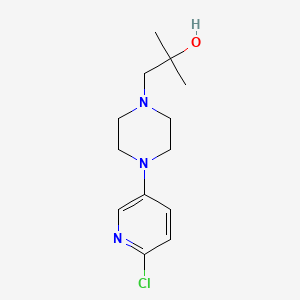

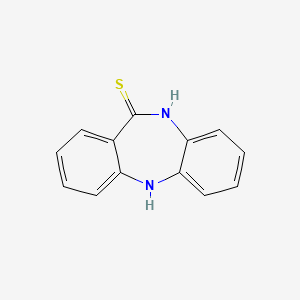
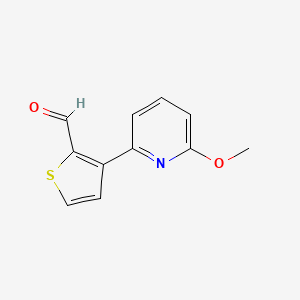
![1-[4-(Hydroxymethyl)phenoxy]propan-2-one](/img/structure/B8702591.png)
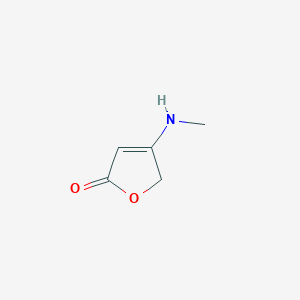
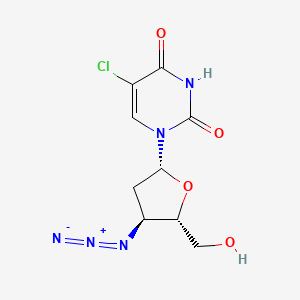
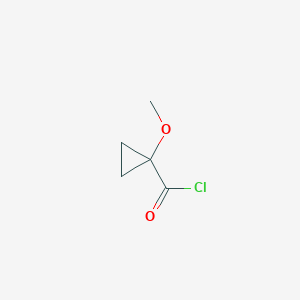
![5-{[2-(Dimethylamino)ethyl]oxy}-2-methylaniline](/img/structure/B8702621.png)
